Tetrahydroepiberberine
Overview
Description
Enantioselective Synthesis of Tetrahydroprotoberberines
The synthesis of tetrahydroprotoberberines, including tetrahydroepiberberine, is a complex process that involves multiple steps and precise control of reaction conditions. One study describes the quantitative deprotonation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile in the α-position, which is a critical step in the synthesis of various alkaloids. The alkylation of this compound leads to the formation of 3,4-dihydroisoquinolines, which are precursors for the preparation of tetrahydroprotoberberines such as (-)-corytenchine and (-)-tetrahydropseudoepiberberine. These compounds were synthesized using Noyori's asymmetric transfer hydrogenation, demonstrating the potential for creating enantioselective tetrahydroprotoberberine derivatives .
Divergent Synthesis Routes
Another approach to synthesizing tetrahydroprotoberberines involves a divergent route that is applicable to the synthesis of 9,10-oxygenated tetrahydroprotoberberines and 8-oxoprotoberberines. This method utilizes a diester generated from the reaction of dimethylmalonate with an aryl halide, followed by the preparation of an amide precursor. The synthesis of (\u00b1)-isocorypalmine and oxypalmatine using this precursor demonstrates the versatility of this route in producing tetrahydroprotoberberine scaffolds with standard high-yielding reactions .
Molecular Structure Analysis
The molecular structure of tetrahydroprotoberberines is characterized by a tetrahydrofuran ring, which is a key feature in their chemical behavior and biological activity. The introduction of substituents, such as methyl groups, around the tetrahydrofuran moiety can lead to novel derivatives with potential pharmacological applications. A study on the synthesis of 2-N,N-dimethylaminomethyl-2,3,3a,12b-tetrahydrodibenzo[b,f]furo[2,3-d]oxepine derivatives explores this concept, providing insights into the structural modifications that can be made to the tetrahydrofuran ring to produce compounds with anxiolytic properties .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of tetrahydroprotoberberines are intricate and require careful selection of reagents and reaction conditions. The studies mentioned provide examples of such reactions, including deprotonation, alkylation, and the use of asymmetric transfer hydrogenation to achieve enantioselectivity. The synthesis routes described in these papers highlight the importance of each step in the overall synthesis process and the potential to yield a variety of tetrahydroprotoberberine derivatives .
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of tetrahydroepiberberine, the synthesis methods and molecular structures described suggest that these compounds would exhibit properties typical of tetrahydroprotoberberines. These might include moderate solubility in organic solvents, stability under certain conditions, and the potential for interaction with biological targets due to their complex molecular architecture. The pharmacological data mentioned in the context of anxiolytic agents also imply that these compounds could have significant biological activity .
Scientific Research Applications
Pharmacological Profile and Potential Clinical Use
Tetrahydroprotoberberines (THPBs), including compounds like l-tetrahydropalmatine (l-THP) and l-stepholidine (SPD), are primarily recognized for their unique pharmacological profile, acting as D2 dopamine receptor antagonists and D1 receptor agonists. This distinctive action suggests potential clinical applications, particularly in the treatment of pain and drug addiction. Recent studies have focused on understanding the mechanisms behind the antinociceptive properties of these compounds and their utility in treating drug abuse, with findings indicating that the antinociceptive effects of l-THP are related to the inhibition of D2 dopamine receptors (Chu et al., 2008).
Dual Action on Dopamine Receptors and Implications for Schizophrenia Treatment
The THPBs, due to their dual action on dopamine (DA) receptors—acting as D1 receptor agonists and D2 receptor antagonists—have garnered attention for their potential in treating conditions like drug addiction, Parkinson's disease, and notably schizophrenia. Dihydroxyl-THPBs such as l-stepholidine (l-SPD) have shown promising results in clinical studies, particularly when co-administered with typical antipsychotic drugs, enhancing therapeutic effects and reducing side effects like tardive dyskinesia in patients with schizophrenia. Additionally, l-SPD alone has exhibited potential in reducing negative symptoms of schizophrenia and improving cognitive function and social interaction in animal models, signifying its therapeutic value (Mo et al., 2007).
Therapeutic Potential in Substance Use Disorders (SUD)
The binding of certain THPBs to serotonin and adrenergic receptors, in addition to dopamine receptors, presents a complex pharmacological profile. This multifaceted action makes them attractive candidates for treating substance use disorder (SUD). Recent advancements in the study of these compounds, including structure-activity relationship studies and in silico modeling, have paved the way for the synthesis of novel THPBs with enhanced therapeutic properties. These developments provide insights into the potential of the THPB scaffold to serve as a template for innovative drug designs, especially in the context of SUD (Nesbit & Phillips, 2020).
Potential Application in Acute Myeloid Leukemia (AML) Treatment
Natural protoberberine alkaloids have been identified as potent, selective, and cellular active inhibitors of lysine-specific demethylase 1 (LSD1), a significant target in cancer treatment. The study of these compounds has revealed that subtle changes in their structure can lead to dramatic changes in activity. Among them, epiberberine showed potent inhibition against LSD1 and high selectivity over monoamine oxidase (MAO)-A/B. Furthermore, epiberberine demonstrated the ability to induce the expression of differentiation markers in AML cells and prolong the survival of AML cells in vivo without noticeable toxicity, suggesting its potential application in AML treatment (Li et al., 2020).
Safety And Hazards
Tetrahydroepiberberine is considered very toxic if swallowed, irritating to skin, and poses a risk of serious damage to eyes. Prolonged exposure can lead to serious damage to health . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .
properties
IUPAC Name |
16,17-dimethoxy-5,7-dioxa-1-azapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-22-18-8-13-5-6-21-10-15-12(3-4-17-20(15)25-11-24-17)7-16(21)14(13)9-19(18)23-2/h3-4,8-9,16H,5-7,10-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWEHVAXMSWXKRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C3CC4=C(CN3CCC2=C1)C5=C(C=C4)OCO5)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50959635 | |
Record name | 8,9-Dimethoxy-6,11,12,14-tetrahydro-2H,6aH-[1,3]dioxolo[4,5-h]isoquinolino[2,1-b]isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50959635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sinactine | |
CAS RN |
38853-67-7 | |
Record name | (±)-Sinactine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38853-67-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sinactin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038853677 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8,9-Dimethoxy-6,11,12,14-tetrahydro-2H,6aH-[1,3]dioxolo[4,5-h]isoquinolino[2,1-b]isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50959635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.